Diethylcarbamic acid
Overview
Description
Diethylcarbamic acid is an organic compound with the molecular formula C5H11NO2. It is a derivative of carbamic acid, where two ethyl groups are attached to the nitrogen atom. This compound is known for its role in various chemical reactions and its applications in different fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylcarbamic acid can be synthesized through several methods:
Hydrolysis of Diethylcarbamate Esters: One common method involves the hydrolysis of diethylcarbamate esters under acidic or basic conditions to yield this compound.
Reaction of Diethylamine with Carbon Dioxide: Another method involves the reaction of diethylamine with carbon dioxide, followed by acidification to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the large-scale hydrolysis of diethylcarbamate esters. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Diethylcarbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: It can participate in substitution reactions, where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields this compound derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduction results in the formation of diethylamine.
Substitution Products: Substitution reactions produce various this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Diethylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethylcarbamic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can modulate biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Diethyldithiocarbamic Acid: This compound is similar to diethylcarbamic acid but contains sulfur atoms instead of oxygen atoms.
Diethylamine: A simpler amine derivative of this compound.
Carbamic Acid: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
diethylcarbamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRJFNLVTJWEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396006 | |
Record name | diethylcarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24579-70-2 | |
Record name | diethylcarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.